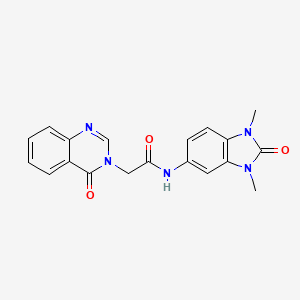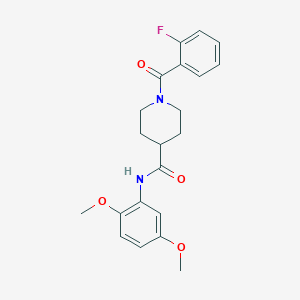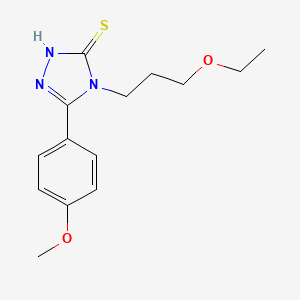![molecular formula C27H29N3O4S B4771080 N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4771080.png)
N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Vue d'ensemble
Description
N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMG 487 and is a potent inhibitor of the CXCR3 chemokine receptor. The CXCR3 receptor is involved in the regulation of immune responses and has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
Applications De Recherche Scientifique
AMG 487 has been extensively studied for its potential applications in scientific research. One of the primary applications of AMG 487 is as a tool to study the CXCR3 chemokine receptor. By inhibiting the CXCR3 receptor, researchers can investigate the role of this receptor in various diseases and immune responses. AMG 487 has been shown to be effective in inhibiting the migration of T cells, which are involved in the immune response. This inhibition has been shown to be effective in the treatment of autoimmune disorders and inflammatory diseases.
Mécanisme D'action
AMG 487 is a potent inhibitor of the CXCR3 chemokine receptor. The CXCR3 receptor is involved in the regulation of immune responses and has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. By inhibiting the CXCR3 receptor, AMG 487 blocks the migration of T cells, which are involved in the immune response. This inhibition has been shown to be effective in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
AMG 487 has been shown to have a variety of biochemical and physiological effects. Inhibition of the CXCR3 receptor by AMG 487 has been shown to reduce the migration of T cells, which are involved in the immune response. This inhibition has been shown to be effective in the treatment of autoimmune disorders and inflammatory diseases. AMG 487 has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
AMG 487 has several advantages for use in lab experiments. It is a potent inhibitor of the CXCR3 receptor, making it an effective tool for investigating the role of this receptor in various diseases and immune responses. It has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer treatment. However, AMG 487 has some limitations for use in lab experiments. It is a complex chemical compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on AMG 487. One potential direction is the investigation of its potential applications in cancer treatment. AMG 487 has been shown to have anti-tumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another potential direction is the investigation of its potential applications in the treatment of inflammatory diseases and autoimmune disorders. AMG 487 has been shown to be effective in inhibiting the migration of T cells, which are involved in the immune response, and further research is needed to determine its potential as a treatment for these diseases. Finally, research is needed to further understand the mechanism of action of AMG 487 and its potential interactions with other chemical compounds.
Propriétés
IUPAC Name |
2-[[2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-4-18-28-27(32)23-11-7-8-12-24(23)29-26(31)19-30(25-13-9-6-10-21(25)5-2)35(33,34)22-16-14-20(3)15-17-22/h4,6-17H,1,5,18-19H2,2-3H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGOEPAMCHKWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771003.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-4,5-dimethyl-2-thienyl)propanamide](/img/structure/B4771008.png)
![2-({4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4771014.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4771020.png)
![4,5-dimethoxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4771025.png)
![N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4771030.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4771036.png)
![(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4771042.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4771050.png)
![5-(2,4-dichlorophenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4771075.png)

